(Z)-2-(3-Hexenyloxy)-3-methylpyrazine

Description

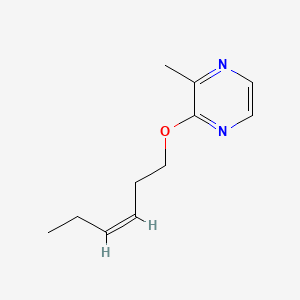

(Z)-2-(3-Hexenyloxy)-3-methylpyrazine is a pyrazine derivative characterized by a (Z)-configured 3-hexenyloxy substituent at position 2 and a methyl group at position 3 of the pyrazine ring. Pyrazines are heterocyclic aromatic compounds with two nitrogen atoms in a six-membered ring, widely studied for their roles in flavor, fragrance, and bioactive molecule synthesis.

Properties

CAS No. |

94159-29-2 |

|---|---|

Molecular Formula |

C11H16N2O |

Molecular Weight |

192.26 g/mol |

IUPAC Name |

2-[(Z)-hex-3-enoxy]-3-methylpyrazine |

InChI |

InChI=1S/C11H16N2O/c1-3-4-5-6-9-14-11-10(2)12-7-8-13-11/h4-5,7-8H,3,6,9H2,1-2H3/b5-4- |

InChI Key |

UORAVLUKRGBLPV-PLNGDYQASA-N |

Isomeric SMILES |

CC/C=C\CCOC1=NC=CN=C1C |

Canonical SMILES |

CCC=CCCOC1=NC=CN=C1C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(Hex-3-en-1-yloxy)-3-methylpyrazine typically involves the reaction of 2-chloro-3-methylpyrazine with hex-3-en-1-ol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

Industrial production of (Z)-2-(Hex-3-en-1-yloxy)-3-methylpyrazine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(Hex-3-en-1-yloxy)-3-methylpyrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where nucleophiles replace the hex-3-en-1-yloxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of oxides and carboxylic acids.

Reduction: Formation of reduced pyrazine derivatives.

Substitution: Formation of substituted pyrazine derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(Hex-3-en-1-yloxy)-3-methylpyrazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its interactions with biological targets are of particular interest for drug discovery and development.

Medicine

In medicine, (Z)-2-(Hex-3-en-1-yloxy)-3-methylpyrazine is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (Z)-2-(Hex-3-en-1-yloxy)-3-methylpyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazine Derivatives

Substituent Variations and Molecular Properties

The table below compares (Z)-2-(3-hexenyloxy)-3-methylpyrazine with analogous pyrazines, focusing on substituent groups, molecular weights, and key properties:

*Inferred from analogous alkoxy-substituted pyrazines.

Key Observations:

- Substituent Effects on Odor: The methoxy group (2-methoxy-3-methylpyrazine) contributes to nutty, caramel notes, while alkyl chains (e.g., 2-methylbutyl) impart minty or herbaceous aromas . The (Z)-3-hexenyloxy group likely enhances green, leafy odor characteristics due to its unsaturated alkoxy chain.

- Molecular Weight and Solubility: Bulkier substituents (e.g., furanylmethylthio) increase molecular weight and reduce water solubility, favoring ethanol or organic solvents .

Biological Activity

(Z)-2-(3-Hexenyloxy)-3-methylpyrazine is a pyrazine derivative that has garnered interest due to its unique structural features and potential biological activities. This compound is characterized by a hexenyloxy side chain and a methyl group at the 3-position of the pyrazine ring, which may influence its interactions with biological systems.

Chemical Structure

The molecular formula of this compound can be represented as follows:

- Molecular Formula : C₉H₁₁N₂O

- Molecular Weight : 165.19 g/mol

Biological Activity Overview

Research into the biological activity of this compound has highlighted several key areas, including antimicrobial properties, antioxidant activity, and potential effects on neurological functions.

Table 1: Antimicrobial Activity of Related Pyrazines

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2,5-Dimethylpyrazine | E. coli | 0.6% |

| 2-Ethyl-3-methylpyrazine | S. aureus | 0.5% |

| This compound | TBD | TBD |

2. Antioxidant Properties

The antioxidant potential of pyrazines has been explored in various contexts. For example, tetramethylpyrazine has been shown to reduce oxidative stress in cellular models by modulating NADPH oxidase activity . This suggests that this compound may also possess antioxidative properties, potentially contributing to cellular protection against oxidative damage.

3. Neurological Effects

Some pyrazines have been implicated in modulating neurological functions. For instance, studies indicate that certain pyrazines can enhance GABAergic activity, which is crucial for inhibitory neurotransmission in the brain . This raises the possibility that this compound may influence cognitive functions or mood through similar mechanisms.

Case Studies

While specific case studies directly involving this compound are scarce, the following research findings provide context for its potential applications:

- Study on Pyrazines in Food Science : Research has shown that pyrazines contribute to the flavor profile of roasted foods and may possess health benefits due to their bioactive properties .

- Antimicrobial Efficacy : A study evaluated the antibacterial effects of various alkylpyrazines against plant pathogens, suggesting a broader application of these compounds in agricultural settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.